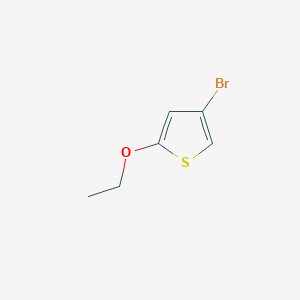
4-Bromo-2-ethoxythiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethoxythiophene: is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. The compound is substituted with a bromine atom at the 4-position and an ethoxy group at the 2-position. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxythiophene typically involves the bromination of 2-ethoxythiophene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the regioselectivity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethoxythiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used under mild conditions.
Major Products:
Substitution: Formation of 2-ethoxythiophene derivatives with different substituents at the 4-position.
Oxidation: Formation of 4-bromo-2-ethoxysulfoxide or 4-bromo-2-ethoxysulfone.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
4-Bromo-2-ethoxythiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxythiophene involves its interaction with various molecular targets. In coupling reactions, the compound acts as an electrophile, where the bromine atom is replaced by a nucleophile. The ethoxy group can influence the electronic properties of the thiophene ring, affecting its reactivity and stability. The compound’s ability to undergo oxidation and substitution reactions is attributed to the electron-donating and electron-withdrawing effects of the substituents.
Comparison with Similar Compounds
2-Bromo-5-ethoxythiophene: Similar structure but with different substitution pattern.
4-Bromo-2-methoxythiophene: Similar structure with a methoxy group instead of an ethoxy group.
4-Chloro-2-ethoxythiophene: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-2-ethoxythiophene is unique due to the specific positioning of the bromine and ethoxy groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
95602-69-0 |
|---|---|
Molecular Formula |
C6H7BrOS |
Molecular Weight |
207.09 g/mol |
IUPAC Name |
4-bromo-2-ethoxythiophene |
InChI |
InChI=1S/C6H7BrOS/c1-2-8-6-3-5(7)4-9-6/h3-4H,2H2,1H3 |
InChI Key |
SZHHFZFYEWPZDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















